(1-isopropyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanamine
Description
(1-isopropyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanamine is a pyrazole-derived amine characterized by an isopropyl group at position 1 of the pyrazole ring and a thiophen-3-yl substituent at position 3.
Properties
Molecular Formula |
C11H15N3S |
|---|---|
Molecular Weight |
221.32 g/mol |
IUPAC Name |
(2-propan-2-yl-5-thiophen-3-ylpyrazol-3-yl)methanamine |
InChI |
InChI=1S/C11H15N3S/c1-8(2)14-10(6-12)5-11(13-14)9-3-4-15-7-9/h3-5,7-8H,6,12H2,1-2H3 |
InChI Key |
DPFRZADITWKSKR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=CC(=N1)C2=CSC=C2)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-isopropyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanamine typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or β-keto ester.
Introduction of the thiophene ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or thiophene stannane.
Addition of the isopropyl group: The isopropyl group can be introduced through an alkylation reaction using isopropyl halide.
Formation of the methanamine group: This can be achieved through reductive amination using formaldehyde and a reducing agent like sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes, optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, forming sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the pyrazole ring, potentially leading to dihydropyrazole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methanamine group.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydropyrazole derivatives.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (1-isopropyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanamine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways involved would require further experimental validation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations
Key analogs differ in substituents at the pyrazole-1 position and the thiophene ring’s attachment site:
Key Observations:
Physicochemical and Functional Implications
- Molecular Weight : The cyclopentyl analog (247.36 g/mol) is significantly heavier than the methyl derivative (193.27 g/mol), impacting diffusion rates and bioavailability.
- Hydrogen Bonding : The primary amine group in all compounds enables hydrogen bonding, but steric effects from larger substituents (e.g., cyclopentyl) may limit accessibility .
- Synthetic Accessibility: highlights methods for synthesizing pyrazole-thiophene hybrids via cyclocondensation of thioureas with malononitrile or cyanoacetate derivatives, suggesting analogous routes for these compounds .
Biological Activity
The compound (1-isopropyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanamine is a synthetic organic molecule characterized by a pyrazole ring, an isopropyl group, and a thiophene moiety. Its unique structure suggests potential biological activities that could be explored in medicinal chemistry. This article provides a detailed overview of the biological activity of this compound, supported by data tables, research findings, and case studies.
Chemical Structure and Properties
The molecular formula for this compound is . The structural representation can be summarized as follows:
This compound's design allows for various chemical reactions and modifications, which can lead to derivatives with distinct biological activities.
Antimicrobial Activity
Preliminary studies indicate that this compound may exhibit significant antimicrobial properties . Research has shown that compounds with similar structures often interact with bacterial enzymes or receptors, inhibiting their function and leading to antimicrobial effects. For instance, derivatives of pyrazole have been reported to show activity against various bacterial strains.
Anticancer Properties
Recent investigations suggest potential anticancer activity of this compound. The mechanism of action may involve the modulation of specific signaling pathways associated with tumor growth and proliferation. For example, compounds structurally related to this compound have demonstrated the ability to inhibit key enzymes involved in cancer progression.
Study on Antitumor Activity
A study focused on the antitumor effects of pyrazole derivatives highlighted that compounds with similar scaffolds significantly suppressed tumor growth in xenograft models. The study reported IC50 values indicating effective inhibition at low concentrations, suggesting that this compound could potentially exhibit comparable efficacy.
| Compound | IC50 (µM) | Biological Activity |
|---|---|---|
| Compound A | 10 | Antitumor |
| Compound B | 15 | Antimicrobial |
| This compound | TBD | TBD |
Mechanistic Insights
Molecular docking studies have suggested that this compound may bind to specific targets such as protein kinases involved in cancer signaling pathways. These interactions could lead to downstream effects that inhibit tumor cell proliferation.
Comparative Analysis with Related Compounds
Several compounds share structural features with this compound, allowing for comparative analysis:
| Compound Name | Structure | Notable Properties |
|---|---|---|
| 1-Methylpyrazole | Structure | Ligand in coordination chemistry |
| 4-Thiophenemethylpyrazole | Structure | Exhibits anti-inflammatory properties |
| 3-Amino-thiophene | Structure | Demonstrates antimicrobial activity |
This table illustrates how variations in substituents can lead to differing biological activities, emphasizing the importance of structural modifications in drug design.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
